Cas no 79907-44-1 (Procyanidin B2 3,3'-di-O-gallate (>80%))

Procyanidin B2 3,3'-di-O-gallate (>80%) structure
79907-44-1 structure
Product Name:Procyanidin B2 3,3'-di-O-gallate (>80%)
Numero CAS:79907-44-1
MF:C44H34O20
MW:882.728774547577
CID:573296
PubChem ID:124016
Update Time:2024-10-27

Procyanidin B2 3,3'-di-O-gallate (>80%) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,3,4,5-trihydroxy-,(2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diylester
    • [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • B2-3,3'-di-O-gallate
    • Procyanidin B2 3,3'-di-O-gallate
    • PROCYANIDIN B-2,3'-O-GALLATE,
    • Procyanidin B-2 3
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2′-bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,8′-bi-2H-1-benzopyran]-3,3′-diyl ester, [2R-[2α,3α,4β(2′R*,3′R*)]]- (ZCI)
    • (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
    • (2R,3R)-3-O-Galloylepicatechin-4β,8-[(2R,3R)-3-O-galloylepicatechin]
    • 3,3′-Digalloylprocyanidin B2
    • [3-O-Galloyl]-(-)-epicatechin-(4β,8)-(+)-epicatechin-3-O-gallate
    • Proanthocyanidin B2 3,3′-O-gallate
    • Procyanidin B2 3,3′-di-O-gallate
    • 3-O-Galloylepicatechin-(4beta->8)-epicatechin-3-O-gallate
    • AKOS040762700
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,8'-bi-2H-1-benzopyran)-3,3'-diyl ester, (2R-(2alpha,3alpha,4beta(2'R*,3'R*)))-
    • CHEMBL39504
    • 79907-44-1
    • 212066-01-8
    • CS-0203848
    • Procyanidin B2 3,3'-di-O-gallate (>80%)
    • 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
    • Benzoic acid, 3,4,5-trihydroxy-, (2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • Procyanidin B2-3,3'-di-O-gallate
    • Proanthocyanidin B2 3,3'-O-gallate
    • BDBM50423642
    • CHEBI:172846
    • (2R,3R)-3-O-Galloylepicatechin-4.beta.,8-[(2R,3R)-3-O-galloylepicatechin]
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester, [2R-[2.alpha.,3.alpha.,4.beta.(2'R*,3'R*)]]-
    • 3,3'-Digalloylprocyanidin B2
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-4-yl]-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • HY-N9790
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3,4,5-trihydroxyphenyl)carbonyloxy]-3,4-dihydro-2H-1-benzopyran-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
    • DTXSID101000836
    • (2R,2'R,3R,3'R,4R)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichromane]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
    • 3,3a(2)-Digalloylprocyanidin B2
    • G89056
    • DB-225168
    • Inchi: 1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
    • Chiave InChI: KTLUHRSHFRODPS-RIQPQZJCSA-N
    • Sorrisi: O([C@H]1[C@@H](C2C=CC(O)=C(O)C=2)OC2C=C(C=C(C=2[C@@H]1C1C(O)=CC(O)=C2C[C@H]([C@@H](C3C=CC(O)=C(O)C=3)OC=12)OC(C1C=C(O)C(O)=C(O)C=1)=O)O)O)C(C1C=C(O)C(O)=C(O)C=1)=O

Proprietà calcolate

  • Massa esatta: 882.16400
  • Massa monoisotopica: 882.16434347g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 64
  • Conta legami ruotabili: 9
  • Complessità: 1580
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 354Ų

Proprietà sperimentali

  • Colore/forma: Brown powder
  • PSA: 354.28000
  • LogP: 4.95800

Procyanidin B2 3,3'-di-O-gallate (>80%) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P80740-5 mg
Benzoic acid,3,4,5-trihydroxy-,(2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diylester
79907-44-1
5mg
¥5760.0 2021-09-08
TRC
P755825-0.5mg
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
0.5mg
$ 150.00 2022-06-02
TRC
P755825-5mg
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
5mg
$ 1455.00 2023-09-06
TargetMol Chemicals
TN5497-5mg
Procyanidin B2 3,3'-di-O-gallate
79907-44-1
5mg
¥ 13300 2024-07-19
TRC
P755825-.5mg
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
5mg
$184.00 2023-05-17
Biosynth
EDA90744-1 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
1mg
$433.13 2023-01-05
Biosynth
EDA90744-5 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
5mg
$1,407.65 2023-01-05
Biosynth
EDA90744-10 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
10mg
$2,252.30 2023-01-05
Biosynth
EDA90744-25 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
25mg
$4,223.25 2023-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-476813-500 µg
Procyanidin B2 3,3′-di-O-gallate,
79907-44-1
500µg
¥2,858.00 2023-07-10

Procyanidin B2 3,3'-di-O-gallate (>80%) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Riferimento
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Riferimento
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Riferimento
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1.5 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Riferimento
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Tetrahydrofuran
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane
2.2 Reagents: Zinc Solvents: Pyridine
3.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Riferimento
Studies in Polyphenol Chemistry and Bioactivity. 1. Preparation of Building Blocks from (+)-Catechin. Procyanidin Formation. Synthesis of the Cancer Cell Growth Inhibitor, 3-O-Galloyl-(2R,3R)-epicatechin-4β,8-[3-O-galloyl-(2R,3R)-epicatechin]
Tueckmantel, Werner; et al, Journal of the American Chemical Society, 1999, 121(51), 12073-12081

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Ytterbium triflate Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Riferimento
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Riferimento
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Pyridine Solvents: Pyridine ;  rt
1.3 Reagents: Water ;  4 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ,  Water ;  4 h, 15 psi, rt
Riferimento
Scale-Up Syntheses of Two Naturally Occurring Procyanidins: (-)-Epicatechin-(4β,8)-(+)-catechin and (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
Sharma, Pradeep K.; et al, Organic Process Research & Development, 2007, 11(3), 422-430

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Riferimento
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Riferimento
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2.5 h, < 5 °C; 1 h, < 5 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, rt
2.2 Reagents: Pyridine Solvents: Pyridine ;  rt
2.3 Reagents: Water ;  4 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ,  Water ;  4 h, 15 psi, rt
Riferimento
Scale-Up Syntheses of Two Naturally Occurring Procyanidins: (-)-Epicatechin-(4β,8)-(+)-catechin and (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
Sharma, Pradeep K.; et al, Organic Process Research & Development, 2007, 11(3), 422-430

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Ytterbium triflate Solvents: Dichloromethane ;  18 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1.5 h, -40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Riferimento
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Procyanidin B2 3,3'-di-O-gallate (>80%) Raw materials

Procyanidin B2 3,3'-di-O-gallate (>80%) Preparation Products

Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.